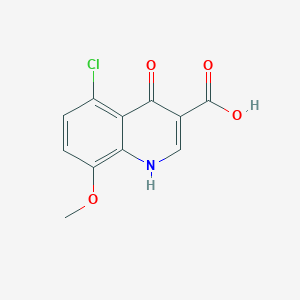![molecular formula C19H28BNO2 B6279624 1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine CAS No. 2246699-33-0](/img/no-structure.png)
1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine (BMP), also known as BMP-4, is a synthetic organoboron compound that has recently been studied for its potential applications in a variety of scientific research fields. BMP is a boron-containing heterocyclic compound, which has a unique structure that consists of a piperidine ring and a boron atom. This structure is believed to be responsible for the compound's unique properties and potential applications.
科学的研究の応用
BMP has been studied for its potential applications in a variety of scientific research fields. BMP has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. BMP has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, BMP has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as it has been shown to reduce the levels of amyloid-beta in the brain.
作用機序
The mechanism of action of BMP is not fully understood. However, it is believed that BMP binds to the active site of the enzyme COX-2, which prevents the enzyme from catalyzing the production of pro-inflammatory molecules. Additionally, BMP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Finally, BMP has been shown to reduce the levels of amyloid-beta in the brain, which is believed to be responsible for its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
BMP has been shown to have a variety of biochemical and physiological effects. BMP has been shown to inhibit the enzyme COX-2, which prevents the production of pro-inflammatory molecules. Additionally, BMP has been shown to reduce the levels of amyloid-beta in the brain, which is believed to be responsible for its potential applications in the treatment of neurodegenerative diseases. Finally, BMP has been shown to inhibit the growth of cancer cells by inducing apoptosis.
実験室実験の利点と制限
The use of BMP in laboratory experiments offers a number of advantages. BMP is relatively easy to synthesize, and it has a wide range of potential applications in scientific research. Additionally, BMP is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are also some limitations to the use of BMP in laboratory experiments. BMP is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, BMP has not been extensively studied, and its mechanism of action is not fully understood.
将来の方向性
The potential applications of BMP are vast, and there are many possible future directions for research. One potential direction is to further investigate the mechanism of action of BMP, in order to better understand how it interacts with various enzymes and proteins. Additionally, further research could be done to explore the potential applications of BMP in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, further research could be done to explore the potential of BMP as a drug delivery system, as it has been shown to be an effective inhibitor of the enzyme COX-2.
合成法
BMP can be synthesized using a variety of methods. The most common method involves the reaction of 1-benzylpiperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethylene chloride. This reaction is conducted in the presence of a base, such as sodium hydroxide, in an aqueous solution. This method has been used to synthesize BMP in yields of up to 95%. Other methods for the synthesis of BMP include the reaction of 1-benzylpiperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethylene bromide, and the reaction of 1-benzylpiperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethylene iodide.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine involves the reaction of 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine with benzyl chloride in the presence of a base.", "Starting Materials": [ "4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine", "Benzyl chloride", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine in a suitable solvent (e.g. THF, DMF)", "Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes", "Step 3: Add benzyl chloride to the solution and stir for several hours at room temperature", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent (e.g. dichloromethane)", "Step 5: Purify the product by column chromatography or recrystallization" ] } | |
CAS番号 |
2246699-33-0 |
製品名 |
1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine |
分子式 |
C19H28BNO2 |
分子量 |
313.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




